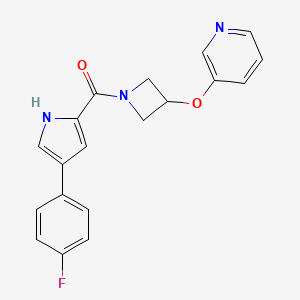

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

描述

属性

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-15-5-3-13(4-6-15)14-8-18(22-9-14)19(24)23-11-17(12-23)25-16-2-1-7-21-10-16/h1-10,17,22H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIQMXARKZYENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C₁₇H₁₄FN₃O₂

- Molecular Weight : 343.4 g/mol

- CAS Number : 1798047-29-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation and apoptosis.

Anticancer Activity

Recent research has indicated that the compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Case Study: In Vitro Efficacy

In a study evaluating the cytotoxic effects on HeLa cells, the compound showed an IC50 value of approximately 15 µM, indicating significant potency compared to standard chemotherapeutics such as doxorubicin, which has an IC50 around 10 µM under similar conditions .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

Antimicrobial Testing Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Other Biological Activities

In addition to anticancer and antimicrobial effects, preliminary studies have suggested potential antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, showing promising results with a scavenging rate of approximately 70% at a concentration of 50 µg/mL .

科学研究应用

Chemical Properties and Structure

Molecular Formula : CHFNO

Molecular Weight : 343.4 g/mol

The compound features a pyrrole ring substituted with a fluorophenyl group and an azetidine moiety linked via a pyridinoxy group, contributing to its unique biological properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrole and azetidine have been evaluated for their efficacy against various cancer cell lines. In vitro studies suggest that such compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing pyrrole and pyridine rings have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Research

A study evaluated a series of compounds structurally related to (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone for their anticancer activity against breast cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than standard chemotherapeutic agents .

Antimicrobial Efficacy

In another case study, derivatives were screened for antimicrobial activity using the agar disc diffusion method. Compounds showed effective inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

常见问题

Basic: What are the standard synthetic routes for (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone?

Methodological Answer:

The compound’s synthesis likely involves multi-step heterocyclic coupling. Key steps include:

- Pyrrole Core Formation : Analogous to methods for substituted pyrroles, refluxing precursors (e.g., 4-fluorophenyl derivatives) with chloranil in xylene for 25–30 hours, followed by NaOH treatment and recrystallization (methanol) for purification .

- Azetidine-Pyridine Linkage : Coupling via nucleophilic substitution or Mitsunobu reaction, as seen in azetidine derivatives (e.g., using Cs₂CO₃ as a base for ether bond formation) .

- Methanone Bridging : Employing coupling agents (e.g., EDC/HOBt) to connect the pyrrole and azetidine moieties. Flash chromatography (dichloromethane/methanol gradients) is effective for purification .

Critical Considerations : Monitor reaction progress via TLC/HPLC, optimize stoichiometry to avoid byproducts, and validate purity via NMR and HRMS.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) for single-crystal analysis. Ensure high-resolution data (≤1.0 Å) for accurate electron density mapping .

- NMR Spectroscopy : Analyze H/C NMR spectra for substituent effects (e.g., fluorophenyl deshielding at ~7.2–7.8 ppm, pyridine protons at 8.0–8.5 ppm). Assign stereochemistry using NOESY .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peak) and validate fragmentation patterns using HRMS .

Basic: What pharmacological targets are hypothesized for this compound?

Methodological Answer:

- Target Prediction : Use computational tools (e.g., SwissTargetPrediction) to identify potential enzyme/receptor targets. Similar azetidine-pyrrole hybrids inhibit enzymes like 2-arachidonoyl glycerol dehydrogenase .

- In Vitro Assays : Perform radioligand binding assays (e.g., competitive displacement with H-labeled substrates) and enzyme inhibition studies (IC₅₀ determination via fluorometric/colorimetric readouts) .

Advanced: How can computational modeling optimize this compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to dock the compound into target pockets (e.g., hERG channel, kinase domains). Prioritize poses with lowest binding energy and validate via MD simulations (GROMACS/NAMD) to assess stability .

- QSAR Analysis : Correlate substituent modifications (e.g., fluorophenyl vs. tert-butyl groups) with activity data to derive predictive models .

- ADMET Prediction : Calculate logP (lipophilicity), PSA (membrane permeability), and hERG liability using tools like Schrödinger’s QikProp .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

- Control Experiments : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out variability. Compare with structurally similar analogs (e.g., tert-butyl vs. fluorophenyl substituents in spirocyclic hybrids) .

- Crystallographic Validation : Confirm active conformations via co-crystallization with target proteins. Discrepancies between docking predictions and activity may arise from ligand flexibility .

- Statistical Analysis : Apply multivariate regression to isolate key SAR drivers (e.g., electronic effects of fluorine vs. steric bulk) .

Advanced: What strategies mitigate hERG channel toxicity risks?

Methodological Answer:

- In Vitro hERG Assays : Use patch-clamp electrophysiology on HEK293 cells expressing hERG to measure IC₅₀. Prioritize analogs with IC₅₀ >10 μM .

- Structural Modifications : Reduce basicity of the azetidine nitrogen (e.g., introduce electron-withdrawing groups) to minimize cation-π interactions with hERG’s pore domain .

- Proarrhythmia Models : Validate safety in ex vivo models (e.g., Langendorff-perfused hearts) to assess QT prolongation .

Advanced: How to improve solubility and bioavailability?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the pyrrole nitrogen, as seen in empagliflozin derivatives .

- Co-Crystallization : Use co-formers (e.g., cyclodextrins) to enhance aqueous solubility. Monitor dissolution rates via HPLC .

- Lipophilicity Adjustment : Replace fluorophenyl with polar substituents (e.g., hydroxyl groups) while maintaining target affinity. Calculate cLogP (target <3) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store at −20°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste. Neutralize residues with 10% NaOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。